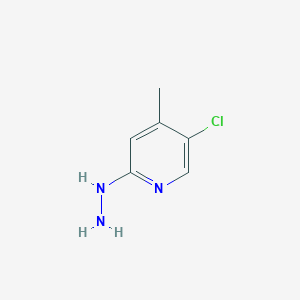
(5-Chlor-4-methylpyridin-2-yl)hydrazin
Übersicht
Beschreibung
5-Chloro-2-hydrazinyl-4-methylpyridine is a chemical compound with the molecular formula C6H8ClN3 and a molecular weight of 157.6 g/mol . It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5-position, a hydrazinyl group at the 2-position, and a methyl group at the 4-position.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-hydrazinyl-4-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Biochemische Analyse
Biochemical Properties
(5-Chloro-4-methylpyridin-2-yl)hydrazine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. One of the key interactions is with hydrazine-oxidizing enzymes, which are multiheme proteins involved in the oxidation of hydrazine . This interaction is crucial as it affects the enzyme’s activity and, consequently, the biochemical pathways it regulates. Additionally, (5-Chloro-4-methylpyridin-2-yl)hydrazine has been shown to interact with other biomolecules, such as cytochrome c, which acts as an electron acceptor in the oxidation process . These interactions highlight the compound’s potential in modulating enzymatic activities and influencing metabolic processes.
Cellular Effects
The effects of (5-Chloro-4-methylpyridin-2-yl)hydrazine on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce alterations in cell cycle progression and apoptosis in certain cell lines . The compound’s impact on gene expression is particularly noteworthy, as it can lead to changes in the expression levels of genes involved in critical cellular functions. Furthermore, (5-Chloro-4-methylpyridin-2-yl)hydrazine affects cellular metabolism by modulating the activity of enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, (5-Chloro-4-methylpyridin-2-yl)hydrazine exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme. This binding can either inhibit or activate the enzyme, depending on the nature of the interaction. For example, (5-Chloro-4-methylpyridin-2-yl)hydrazine has been shown to inhibit the activity of hydrazine-oxidizing enzymes, thereby affecting the oxidation of hydrazine . Additionally, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, leading to alterations in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of (5-Chloro-4-methylpyridin-2-yl)hydrazine in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to changes in its biochemical activity and, consequently, its effects on cellular function. Long-term exposure to (5-Chloro-4-methylpyridin-2-yl)hydrazine has been observed to result in sustained alterations in cellular processes, such as prolonged changes in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of (5-Chloro-4-methylpyridin-2-yl)hydrazine vary with different dosages in animal models. At low doses, the compound has been found to exhibit minimal toxicity and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, (5-Chloro-4-methylpyridin-2-yl)hydrazine can induce toxic effects, including damage to vital organs and disruption of normal physiological functions . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
(5-Chloro-4-methylpyridin-2-yl)hydrazine is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can influence the synthesis and degradation of various metabolites by modulating the activity of key enzymes in these pathways . For instance, it can affect the metabolic flux of acylcarnitines, which are important markers in metabolic studies . By altering the activity of enzymes involved in acylcarnitine synthesis and degradation, (5-Chloro-4-methylpyridin-2-yl)hydrazine can impact the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of (5-Chloro-4-methylpyridin-2-yl)hydrazine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The distribution of (5-Chloro-4-methylpyridin-2-yl)hydrazine within tissues can influence its biochemical activity and its effects on cellular function. Understanding the transport mechanisms and distribution patterns of this compound is crucial for optimizing its use in biochemical and therapeutic applications.
Subcellular Localization
The subcellular localization of (5-Chloro-4-methylpyridin-2-yl)hydrazine is an important factor in determining its activity and function. The compound has been found to localize in specific cellular compartments, such as the mitochondria and the cytoplasm . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. The subcellular distribution of (5-Chloro-4-methylpyridin-2-yl)hydrazine can influence its interactions with biomolecules and its overall biochemical activity.
Vorbereitungsmethoden
The synthesis of 5-Chloro-2-hydrazinyl-4-methylpyridine typically involves the reaction of 5-chloro-2,4-dimethylpyridine with hydrazine hydrate under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Analyse Chemischer Reaktionen
5-Chloro-2-hydrazinyl-4-methylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridyl derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Wirkmechanismus
The exact mechanism of action of 5-Chloro-2-hydrazinyl-4-methylpyridine is not well-documented. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes.
Vergleich Mit ähnlichen Verbindungen
5-Chloro-2-hydrazinyl-4-methylpyridine can be compared with other similar compounds such as:
5-Chloro-2-hydroxypyridine: This compound has a hydroxyl group instead of a hydrazinyl group and exhibits different chemical properties and applications.
2-Hydrazinyl-4-methylpyridine: Lacks the chlorine atom at the 5-position, leading to different reactivity and uses.
The uniqueness of 5-Chloro-2-hydrazinyl-4-methylpyridine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
(5-chloro-4-methylpyridin-2-yl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-4-2-6(10-8)9-3-5(4)7/h2-3H,8H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUJWMPOADWCGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Cl)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1301714-09-9 | |
| Record name | 5-chloro-2-hydrazinyl-4-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



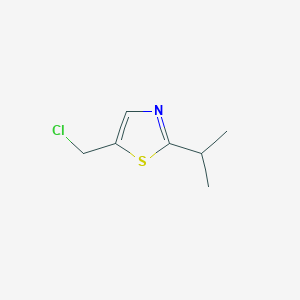
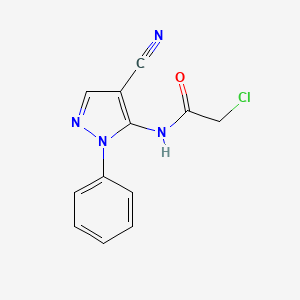
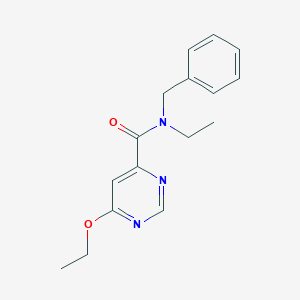
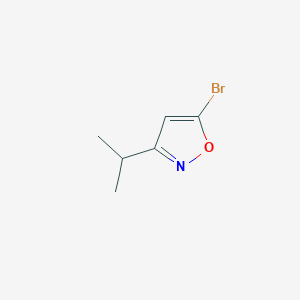
![2,3-dichloro-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzenesulfonamide](/img/structure/B2561310.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2561313.png)
![3-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2561315.png)
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2561316.png)
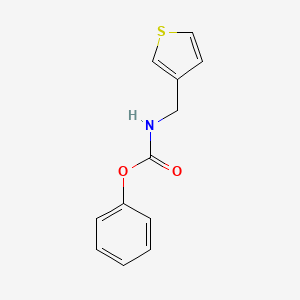
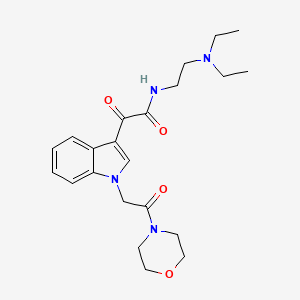
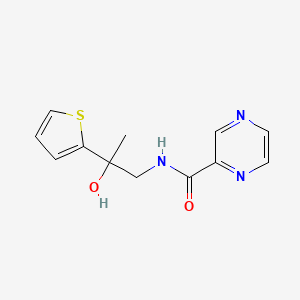
![N-(4-pyridinylmethyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2561323.png)

